molecular formula C17H11ClN4S B11058221 6-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11058221
M. Wt: 338.8 g/mol
InChI Key: INTIHNGPBFHXOY-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 6-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate aldehydes or ketones under reflux conditions in the presence of a catalytic amount of piperidine . The reaction is carried out in ethanol, and the product is obtained in moderate to good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H11ClN4S

Molecular Weight

338.8 g/mol

IUPAC Name

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11ClN4S/c18-14-9-6-12(7-10-14)8-11-15-21-22-16(19-20-17(22)23-15)13-4-2-1-3-5-13/h1-11H/b11-8+

InChI Key

INTIHNGPBFHXOY-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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